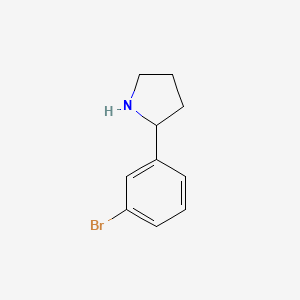

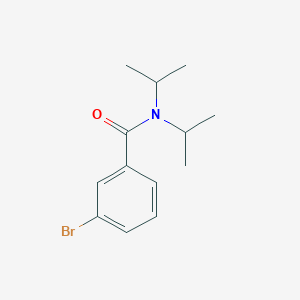

2-(3-溴苯基)吡咯烷

描述

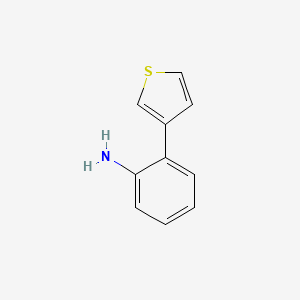

2-(3-Bromophenyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a bromophenyl group attached to the pyrrolidine ring suggests that this compound could exhibit interesting chemical and physical properties, potentially making it useful in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of related bromophenyl compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines involves a four-step sequence, with the key step being an iodine-mediated cyclization . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer indole cyclization in polyphosphoric acid demonstrates the versatility of bromophenyl compounds in constructing complex heterocycles . Although these examples do not directly describe the synthesis of 2-(3-Bromophenyl)pyrrolidine, they provide insight into the types of reactions and conditions that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be quite complex, as evidenced by the crystal structure analysis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which reveals a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . Similarly, the conformation of 1-(2-bromophenyl)pyrrolidin-2-one has been studied, showing a substantial non-planarity in solution and a dihedral angle between the phenyl and pyrrolidine rings in the solid state . These studies suggest that the molecular structure of 2-(3-Bromophenyl)pyrrolidine could also exhibit interesting conformational characteristics.

Chemical Reactions Analysis

Bromophenyl compounds are known to participate in various chemical reactions. For example, the use of cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands in one-pot oxidation/Suzuki coupling reactions demonstrates the utility of bromophenyl compounds in catalysis . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid from 2,3-dichloropyridine via nucleophilic substitution and subsequent cyclization and bromination steps highlights the reactivity of bromophenyl compounds in forming new bonds and heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can vary widely depending on their specific structure. For instance, cyclometalated complexes with 2-(4-bromophenyl)pyridine ligands exhibit luminescence, which could be an important property for applications in materials science . The crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione also indicates the existence of π-π interactions, which could influence the compound's solid-state properties . These examples suggest that 2-(3-Bromophenyl)pyrrolidine may also have unique physical and chemical properties that could be explored for various applications.

科学研究应用

构象研究

- 溶液和固态中的结构分析:对与2-(3-溴苯基)吡咯烷密切相关的化合物进行的研究,如1-(2-溴苯基)吡咯烷-2-酮,表明在溶液中存在显著的非平面性,这一特征在固态中也明显。这些化合物的晶体结构分析显示苯基和五元环之间存在显著的角度差异,为它们的空间排列提供了见解(Fujiwara, Varley, & van der Veen, 1977)。

化学合成和修饰

- 对映选择性合成和分子对接:合成了吡咯烷衍生物的对映体,其中包括类似于2-(3-溴苯基)吡咯烷的结构,其对映体过量较高。这些衍生物已被研究用于潜在的抗凝血酶活性,揭示了它们在药物化学中的相关性(Ayan et al., 2013)。

- 不对称合成:采用催化不对称溴环化过程制备了对映富集的吡咯烷产物,突显了基于吡咯烷的化合物在化学合成中的多功能性(Chen, Tan, & Yeung, 2013)。

生物活性和应用

- 抗菌活性:与2-(3-溴苯基)吡咯烷结构类似的吡咯烷衍生物已经表现出对一系列需氧和厌氧细菌的显著抗菌活性,表明在制药领域具有潜在应用(Bogdanowicz et al., 2013)。

- 抗惊厥活性:从吡咯烷-2,5-二酮衍生的N-曼尼希碱在抗惊厥测试中显示出有效性,暗示了与2-(3-溴苯基)吡咯烷结构相关的化合物在治疗上的潜力(Obniska, Rzepka, & Kamiński, 2012)。

作用机制

Target of Action

Pyrrolidine derivatives, which include 2-(3-bromophenyl)pyrrolidine, are known to interact with various biological targets due to their versatile scaffold . These targets can range from enzymes to receptors, and their roles can vary widely depending on the specific derivative and its functional groups .

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some pyrrolidine derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at different receptors .

Biochemical Pathways

Pyrrolidine derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more .

Result of Action

Pyrrolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

属性

IUPAC Name |

2-(3-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRVFEHVSIYTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400796 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)pyrrolidine | |

CAS RN |

383127-79-5 | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)